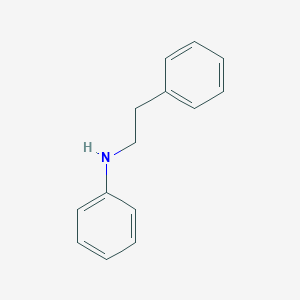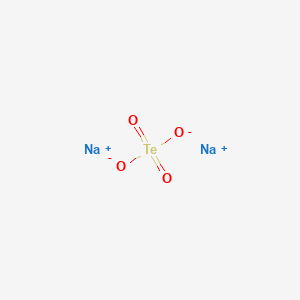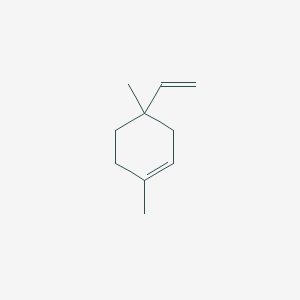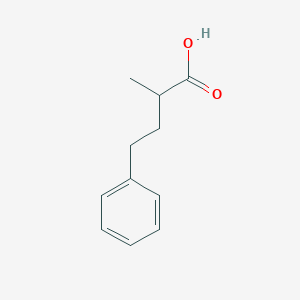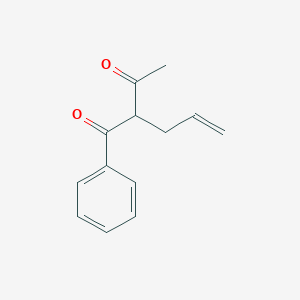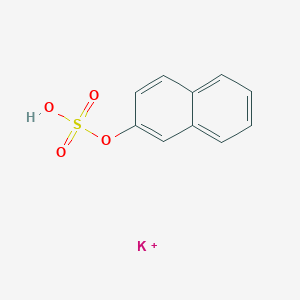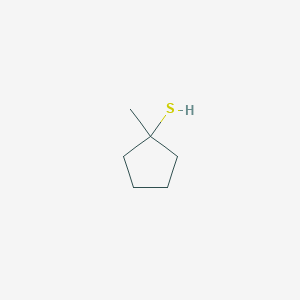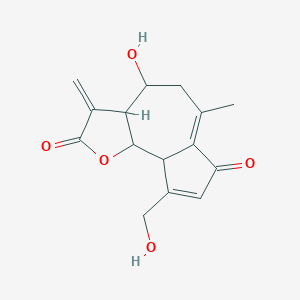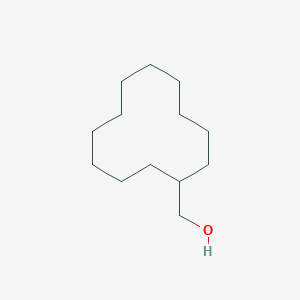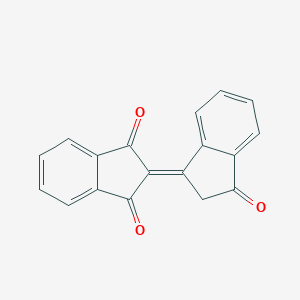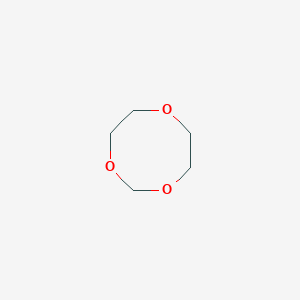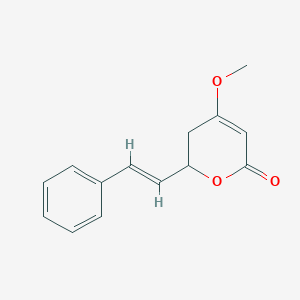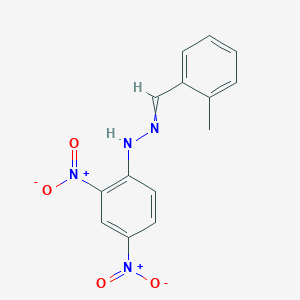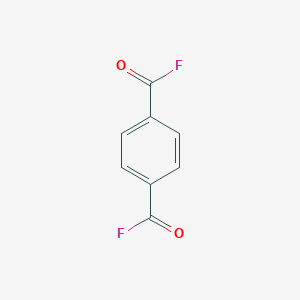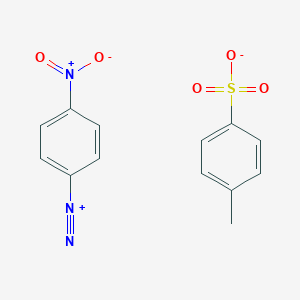
4-Nitrobenzenediazonium toluene-4-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzenediazonium toluene-4-sulphonate, commonly known as diazotized 4-nitrotoluene-4-sulfonic acid, is a diazonium salt that has been extensively used in organic synthesis as a coupling reagent for the preparation of azo dyes. It is a yellow crystalline powder that is highly soluble in water and has a molecular weight of 261.2 g/mol. In recent years, this compound has gained significant attention in scientific research due to its potential applications in the development of novel materials, such as conductive polymers, and its use as a tool for the modification of biomolecules.
Wirkmechanismus
The mechanism of action of 4-nitrobenzenediazonium toluene-4-sulphonate involves the formation of a diazonium ion, which can undergo a variety of reactions depending on the conditions. In the presence of a coupling agent, such as an aromatic amine, the diazonium ion can undergo an electrophilic substitution reaction to form an azo compound. Alternatively, the diazonium ion can undergo a reduction reaction to form an aryl radical, which can participate in various radical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-nitrobenzenediazonium toluene-4-sulphonate. However, it has been reported that this compound can modify biomolecules, such as proteins and nucleic acids, by covalent attachment of the diazonium group. This modification can alter the properties of the biomolecules, such as their charge and hydrophobicity, and can lead to changes in their function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-nitrobenzenediazonium toluene-4-sulphonate for lab experiments is its high solubility in water, which makes it easy to handle and use in aqueous solutions. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of this compound is its reactivity, which can make it difficult to handle in certain reactions. Additionally, the diazonium group can be highly reactive and can lead to unwanted side reactions if not properly controlled.
Zukünftige Richtungen
There are several potential future directions for the use of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research. One area of interest is the development of new coupling reagents for the preparation of azo dyes with improved properties, such as increased stability and solubility. Additionally, this compound has potential applications in the development of conductive polymers and other materials, such as sensors and electronic devices. Furthermore, the modification of biomolecules using diazonium salts, such as 4-nitrobenzenediazonium toluene-4-sulphonate, has potential applications in the development of new therapeutics and diagnostic tools.
Synthesemethoden
The synthesis of 4-nitrobenzenediazonium toluene-4-sulphonate involves the diazotization of 4-nitrotoluene-4-sulfonic acid using sodium nitrite and hydrochloric acid in the presence of a cold aqueous solution of sodium acetate. The resulting diazonium salt is then isolated as a yellow crystalline solid by filtration and washing with cold water.
Wissenschaftliche Forschungsanwendungen
One of the main applications of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research is its use as a coupling reagent for the preparation of azo dyes. Azo dyes are widely used in the textile industry as colorants, and the development of new and efficient coupling reagents is of great importance for the synthesis of these compounds. Diazotized 4-nitrotoluene-4-sulfonic acid has been shown to be an effective coupling reagent for the preparation of azo dyes with good yields and purity.
Eigenschaften
CAS-Nummer |
1947-33-7 |
|---|---|
Produktname |
4-Nitrobenzenediazonium toluene-4-sulphonate |
Molekularformel |
C13H11N3O5S |
Molekulargewicht |
321.31 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;4-nitrobenzenediazonium |
InChI |
InChI=1S/C7H8O3S.C6H4N3O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h2-5H,1H3,(H,8,9,10);1-4H/q;+1/p-1 |
InChI-Schlüssel |
OZERWKFPYAZZIL-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
Andere CAS-Nummern |
1947-33-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



